Cas no 2034580-45-3 (4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine)

4-{1-(Thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidinyloxy moiety, which is further functionalized with a thiophene-2-carbonyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The thiophene and pyrimidine rings enhance electronic delocalization, potentially improving binding affinity in biological targets. Its modular design allows for further derivatization, facilitating structure-activity relationship studies. The compound's stability and solubility profile make it suitable for synthetic applications in developing kinase inhibitors or other therapeutic agents. Its well-defined synthetic pathway ensures reproducibility for research-scale and industrial use.
4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine structure
2034580-45-3 structure
Product Name:4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine
CAS No:2034580-45-3
MF:C14H15N3O2S
MW:289.352801561356
CID:5337485
Update Time:2025-10-29

4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • (3-(pyrimidin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
    • (3-pyrimidin-4-yloxypiperidin-1-yl)-thiophen-2-ylmethanone
    • 4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine
    • Inchi: 1S/C14H15N3O2S/c18-14(12-4-2-8-20-12)17-7-1-3-11(9-17)19-13-5-6-15-10-16-13/h2,4-6,8,10-11H,1,3,7,9H2
    • InChI Key: HKFAURJBHUSGPD-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(N1CCCC(C1)OC1C=CN=CN=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 342
  • XLogP3: 2.2
  • Topological Polar Surface Area: 83.6

4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine Pricemore >>

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Additional information on 4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine

Introduction to Compound with CAS No. 2034580-45-3 and Product Name: 4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine

The compound with the CAS number 2034580-45-3 and the product name 4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates key functional groups that contribute to its unique chemical properties and biological activities, making it a subject of intense research interest.

At the core of this compound's structure lies a pyrimidine core, which is a fundamental scaffold in medicinal chemistry. Pyrimidines are essential components of nucleic acids and have been widely explored for their pharmacological properties. The presence of a thiophene-2-carbonyl group in the molecule adds another layer of complexity, enhancing its reactivity and potential for further derivatization. This group is known for its ability to participate in various chemical transformations, including condensation reactions and cyclization processes, which are crucial for the synthesis of more complex molecules.

The piperidin-3-yloxy moiety is another critical component of this compound. Piperidine derivatives are well-documented for their role in drug development, owing to their favorable pharmacokinetic properties and ability to interact with biological targets. The oxygen atom in the piperidin-3-yloxy group forms a bridge between the piperidine ring and the pyrimidine core, creating a flexible linker that can influence the compound's solubility, bioavailability, and overall efficacy.

Recent research has highlighted the importance of such multifunctional compounds in addressing complex diseases. The combination of a pyrimidine core with thiophene and piperidine functionalities makes 4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine a promising candidate for further investigation. Studies have shown that similar derivatives exhibit inhibitory activity against various enzymes and receptors involved in pathological processes. For instance, modifications of the pyrimidine ring have been linked to enhanced binding affinity to target proteins, which is crucial for developing effective therapeutic agents.

In addition to its structural features, the compound's potential biological activity has been explored through computational modeling and experimental assays. The thiophene-2-carbonyl group is particularly noteworthy, as it can serve as a site for post-synthetic modifications, allowing researchers to tailor the molecule's properties for specific applications. This flexibility is essential in drug discovery, where optimizing interactions with biological targets often requires fine-tuning of molecular structure.

The synthesis of 4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry. Key steps include the formation of the pyrimidine-piperidine linkage, followed by functionalization at the thiophene ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These synthetic strategies are critical for producing compounds that meet pharmaceutical standards.

From a pharmacological perspective, this compound holds promise for several therapeutic areas. Pyrimidine-based drugs are widely used in antiviral, anticancer, and anti-inflammatory treatments. The unique structural features of 4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine suggest potential applications in modulating enzyme activity or receptor binding. For example, derivatives with similar scaffolds have been reported to inhibit kinases and other enzymes implicated in cancer progression.

Furthermore, the compound's ability to undergo further derivatization makes it a valuable building block for library synthesis. High-throughput screening methods can be employed to generate a diverse set of analogs, each with distinct properties that can be optimized for efficacy and selectivity. This approach aligns with current trends in drug discovery, where large-scale screening is used to identify lead compounds rapidly.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how the molecule interacts with biological targets at an atomic level. These studies help predict binding affinities, metabolic stability, and other critical parameters that influence drug design.

In conclusion, 4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine (CAS No. 2034580-45-3) represents a significant contribution to pharmaceutical chemistry. Its unique structure combines multiple functional groups that enhance its potential as a therapeutic agent. Ongoing research continues to explore its applications in various disease areas, leveraging both experimental and computational approaches to optimize its properties. As our understanding of molecular interactions advances, compounds like this one will play an increasingly important role in developing next-generation medicines.

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